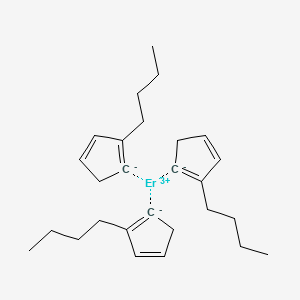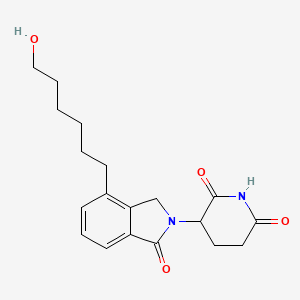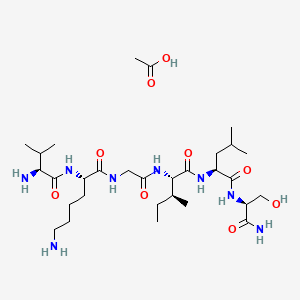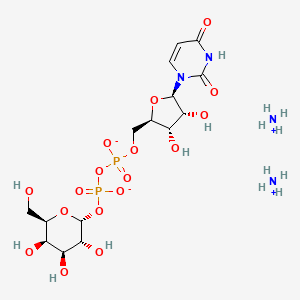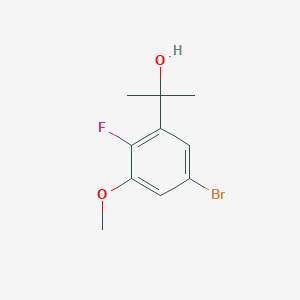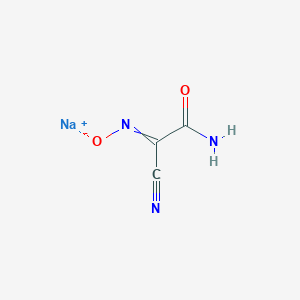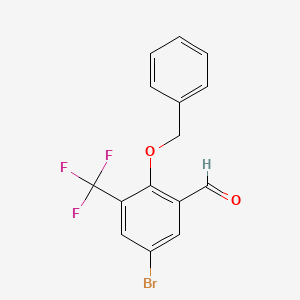
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The starting material, 2-bromo-5-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-5-bromobenzaldehyde.
Introduction of the Trifluoromethyl Group: The intermediate product is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzoic acid.
Reduction: 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzyl alcohol.
Substitution: 2-(Benzyloxy)-5-azido-3-(trifluoromethyl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The benzyloxy group can form hydrogen bonds with amino acid residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzaldehyde: Lacks the benzyloxy and bromine substituents, making it less versatile in terms of chemical reactivity.
2-Bromo-5-(trifluoromethyl)benzaldehyde: Lacks the benzyloxy group, which reduces its potential for hydrogen bonding and interaction with biological targets.
2-(Benzyloxy)-5-bromobenzaldehyde: Lacks the trifluoromethyl group, resulting in lower lipophilicity and stability.
Uniqueness
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy, bromine, and trifluoromethyl groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H10BrF3O2 |
|---|---|
Molekulargewicht |
359.14 g/mol |
IUPAC-Name |
5-bromo-2-phenylmethoxy-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C15H10BrF3O2/c16-12-6-11(8-20)14(13(7-12)15(17,18)19)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
WBIQBGYRRFIQLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2C(F)(F)F)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


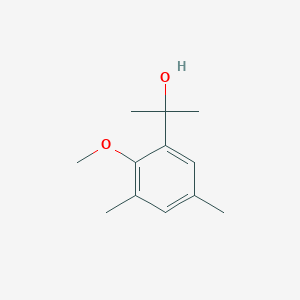
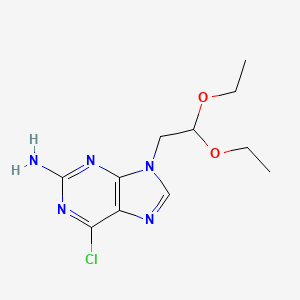
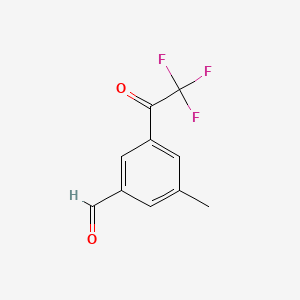

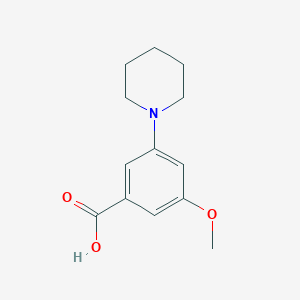
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
